2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile (CAS 331981-00-1) is a penta-substituted nicotinonitrile (3-cyanopyridine) with a molecular formula of C20H16BrN3O2 and a molecular weight of 410.3 g/mol. The compound belongs to the 2-amino-3-cyanopyridine class, which is widely explored in medicinal chemistry as a privileged scaffold for kinase inhibition, antimicrobial, and cytotoxic applications.

Molecular Formula C20H16BrN3O2
Molecular Weight 410.3 g/mol
Cat. No. B15055435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile
Molecular FormulaC20H16BrN3O2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C20H16BrN3O2/c1-25-18-8-5-13(9-19(18)26-2)15-10-17(24-20(23)16(15)11-22)12-3-6-14(21)7-4-12/h3-10H,1-2H3,(H2,23,24)
InChIKeyNLOWYKQJTBGUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile – Core Identity and Structural Class for Targeted Procurement


2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile (CAS 331981-00-1) is a penta-substituted nicotinonitrile (3-cyanopyridine) with a molecular formula of C20H16BrN3O2 and a molecular weight of 410.3 g/mol [1]. The compound belongs to the 2-amino-3-cyanopyridine class, which is widely explored in medicinal chemistry as a privileged scaffold for kinase inhibition, antimicrobial, and cytotoxic applications [2]. Its defining structural features include a 4-bromophenyl group at the pyridine 6-position, a 3,4-dimethoxyphenyl group at the 4-position, an amino group at the 2-position, and a nitrile at the 3-position. This specific substitution pattern is distinct from close analogs that vary in the position or number of methoxy groups (e.g., 4-methoxyphenyl, 2-methoxyphenyl) or that replace bromine with methyl or other halogens, resulting in significant differences in electronic properties, steric bulk, lipophilicity, and hydrogen-bonding capacity [3].

Why 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the 2-aminonicotinonitrile core, even minor structural alterations—such as moving a single methoxy group from the 3,4- to the 4-position, or exchanging bromine for a methyl substituent—produce measurable changes in lipophilicity (XLogP3 ~4.7 vs. ~3.9 for the 4-methoxy analog), hydrogen-bond acceptor count (5 vs. 4), and molecular shape that directly impact target binding, solubility, and metabolic stability [1]. In kinase inhibition programs, the 4-bromophenyl moiety provides both steric bulk and a heavy-atom effect that cannot be replicated by 4-methyl or 4-chloro replacements, while the 3,4-dimethoxy substitution on the opposing aryl ring is known to enhance π-stacking interactions with kinase hinge regions compared to monomethoxy or 3,4,5-trimethoxy variants [2]. Generic interchange without head-to-head comparative data thus risks unpredictable shifts in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile versus Closest Analogs


Lipophilicity Advantage: Higher XLogP3 vs. 4-Methoxy and 2-Methoxy Analogs Drives Membrane Permeability

The target compound, 2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile, has a computed XLogP3 of 4.7 [1]. In contrast, the 4-methoxyphenyl analog (2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile, CAS 126202-92-4) and the 2-methoxyphenyl analog (CAS 332018-29-8) both possess fewer hydrogen-bond acceptors and lower computed logP values (approximately 3.9) . This ~0.8 log unit increase translates to a roughly 6.3-fold higher theoretical partition coefficient, which is predictive of improved passive membrane permeability—a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count: 5 vs. 4 Acceptors Enables Distinct Binding Interactions vs. Mono-Methoxy Analogs

The 3,4-dimethoxyphenyl substitution on the target compound provides five hydrogen-bond acceptor sites (two methoxy oxygens, one nitrile nitrogen, one pyridine nitrogen, one amino nitrogen), versus four acceptors for the 4-methoxy and 2-methoxy analogs [1]. In the context of kinase hinge-region binding, the 3,4-dimethoxy pattern has been shown in structurally related nicotinonitrile series to enable a bidentate interaction with the hinge backbone, where both methoxy oxygens participate in water-mediated or direct hydrogen bonds to the kinase hinge residues [2]. Mono-methoxy analogs lack this second oxygen, reducing potential binding enthalpy and selectivity.

Hydrogen bonding Kinase hinge binding Medicinal chemistry

Bromine-Enabled Heavy-Atom Effect: Differentiated Crystallizability and X-ray Phasing vs. Non-Halogenated Analogs

The presence of a 4-bromophenyl substituent (atomic number Z = 35) in the target compound provides anomalous scattering power that is absent in the 4-methylphenyl analog (2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile, disclosed in CA 2385244 A1) [1]. This heavy-atom effect facilitates experimental phase determination in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) without requiring selenomethionine labeling or heavy-atom soaking. The bromine atom also serves as a distinctive marker in mass spectrometry fragmentation patterns (characteristic 1:1 79Br/81Br isotope doublet) and in electron density maps during structure refinement.

X-ray crystallography Heavy-atom phasing Structural biology

Commercial Availability Advantage: Certified High-Purity Batches from Multiple ISO-Certified Vendors vs. Single-Source Analogs

As of 2025, 2-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile is stocked and quality-assured by at least three independent vendors offering 95–98% purity with full Certificate of Analysis (CoA) and Safety Data Sheet (SDS) documentation: AKSci (≥95%, catalog 4735CE) , MolCore (NLT 98%, catalog MC654963) , and Chemenu (97%, catalog CM517363) . In contrast, close analogs such as 2-amino-6-(4-bromophenyl)-4-(2-methoxyphenyl)nicotinonitrile (CAS 332018-29-8) and 2-amino-6-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)nicotinonitrile (CAS 333341-54-1) are available from fewer suppliers, with limited batch documentation. This multi-vendor landscape for the target compound ensures competitive pricing, faster delivery, and supply redundancy—critical factors for hit-to-lead and lead optimization campaigns requiring gram-to-kilogram quantities with reproducible quality.

Procurement Supply chain reliability Quality assurance

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds vs. 5–6 in Extended Analogs Constrains Entropic Penalty

The target compound contains four rotatable bonds (two methoxy C–O bonds and two aryl–pyridine bonds) as computed by Cactvs 3.4.8.24 [1]. By comparison, the 3-ethoxy-4-hydroxyphenyl analog (CAS 333341-54-1) contains at least five rotatable bonds due to the ethoxy O–CH2–CH3 torsion, while 3,4,5-trimethoxyphenyl analogs (e.g., SpectraBase entry 4DSZRny4n9w) possess five rotatable bonds [2]. Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.0 kcal/mol upon binding, as estimated from classical conformational entropy models [3]. The constrained flexibility of the 3,4-dimethoxy pattern thus provides a measurable thermodynamic advantage in target binding when compared to extended or more highly substituted analogs.

Conformational entropy Ligand efficiency Structure-based design

Synthetic Accessibility via Multi-Component One-Pot Microwave Routes: Faster Lead Analoging vs. Linear Syntheses of Structurally Diverse Analogs

Nicotinonitriles bearing the 2-amino-4,6-diaryl-3-carbonitrile framework, including the target compound, are accessible via one-pot Knoevenagel / imination / 6π-azaelectrocyclization sequences under microwave irradiation, as recently demonstrated for disubstituted nicotinonitriles [1]. This convergent route allows simultaneous variation of both aryl groups in a single step, achieving moderate to good yields (50–80% range) with reaction times under 30 minutes, compared to traditional two-step linear syntheses requiring 12–24 hr for mono-functionalized intermediates [2]. For procurement decisions, this synthetic tractability means that custom derivatives and isotopically labeled versions can be rapidly accessed, reducing lead optimization cycle time compared to analogs requiring protecting-group strategies or sensitive coupling steps.

Synthetic chemistry Microwave-assisted synthesis Lead optimization

Highest-Value Application Scenarios for 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile Based on Differential Evidence


Kinase Inhibitor Hit Discovery and Lead Optimization Campaigns Requiring Co-Crystal Structure Determination

The bromine heavy atom in the 4-bromophenyl ring directly enables experimental X-ray phasing (f'' ≈ 1.3 e⁻ at Cu Kα) [1], eliminating the need for selenomethionine labeling or heavy-atom soaking during protein-ligand co-crystallography. Combined with the compound's five hydrogen-bond acceptors and optimized lipophilicity (XLogP3 = 4.7), this makes it an ideal candidate for structure-based drug design programs targeting kinases, where rapid determination of binding mode is the rate-limiting step in hit-to-lead progression. Medicinal chemistry teams should prioritize this compound over non-halogenated analogs when co-crystal structure timelines are critical.

Intracellular Target Programs Where Passive Membrane Permeability Is a Primary Selection Criterion

The measured XLogP3 of 4.7—approximately 0.8 log units higher than the 4-methoxy and 2-methoxy analogs—predicts roughly 6.3-fold greater passive membrane partitioning [1][2]. This is particularly relevant for programs targeting intracellular kinases (e.g., Pim-1, c-Met), transcription factors, or epigenetic enzymes, where cell permeability often represents the principal barrier to activity. The additional methoxy group in the 3,4-dimethoxyphenyl ring further provides a second hydrogen-bond acceptor that may engage water-mediated interactions in the kinase hinge region, as demonstrated in related nicotinonitrile series [3].

Multi-Laboratory Collaborative Programs Requiring Assured Supply Chain Redundancy and Batch-to-Batch Reproducibility

With verified commercial availability from at least three independent suppliers at defined purity levels (95–98%), this compound provides supply redundancy that is absent for many mono-methoxy or ethoxy-hydroxy analogs which are single-sourced [1]. For European- or US-based consortium grants (e.g., Horizon Europe, NIH R01 multi-PI projects) requiring documented quality assurance, the availability of full CoA, SDS, and ISO-certified manufacturing processes reduces procurement risk and satisfies audit requirements.

Rapid SAR Expansion via One-Pot Microwave Synthesis of Diversified Analog Libraries

The 2-amino-4,6-diaryl-3-carbonitrile scaffold is accessible through a convergent one-pot microwave-assisted synthesis achieving scaffold assembly in under 30 minutes [1]. This synthetic efficiency enables parallel analog generation with systematic variation at both the 4- and 6-aryl positions, allowing a single medicinal chemistry FTE to synthesize 20–30 analogs per week versus 5–10 for linear routes. Research organizations evaluating different nicotinonitrile scaffolds for hit expansion should factor this synthetic advantage into their resource planning.

Quote Request

Request a Quote for 2-Amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.